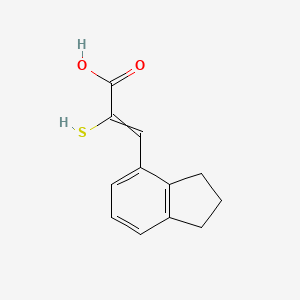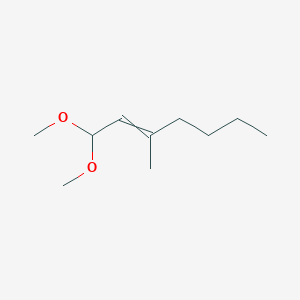![molecular formula C17H14Cl2N2 B14601979 1-[2,2-Bis(4-chlorophenyl)ethyl]-1H-imidazole CAS No. 61019-54-3](/img/structure/B14601979.png)
1-[2,2-Bis(4-chlorophenyl)ethyl]-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2,2-Bis(4-chlorophenyl)ethyl]-1H-imidazole is a synthetic organic compound characterized by the presence of an imidazole ring substituted with a 2,2-bis(4-chlorophenyl)ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2,2-Bis(4-chlorophenyl)ethyl]-1H-imidazole typically involves the reaction of 2,2-bis(4-chlorophenyl)ethylamine with imidazole under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to a specific temperature, often around 80-100°C, and maintained for several hours to ensure complete reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-[2,2-Bis(4-chlorophenyl)ethyl]-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imidazole ring or the chlorophenyl groups can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed:
Oxidation: Formation of corresponding imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives with various functional groups.
Scientific Research Applications
1-[2,2-Bis(4-chlorophenyl)ethyl]-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2,2-Bis(4-chlorophenyl)ethyl]-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, leading to modulation of their activity. The chlorophenyl groups may enhance the compound’s binding affinity and specificity towards its targets. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
1,1,1-Trichloro-2,2-bis(4-chlorophenyl)ethane (DDT): A well-known organochlorine insecticide with similar chlorophenyl groups.
1,1-Dichloro-2,2-bis(4-chlorophenyl)ethane (DDD): A degradation product of DDT with similar structural features.
2,2-Bis(4-chlorophenyl)acetic acid: Another compound with bis(4-chlorophenyl) groups.
Uniqueness: 1-[2,2-Bis(4-chlorophenyl)ethyl]-1H-imidazole is unique due to the presence of the imidazole ring, which imparts distinct chemical and biological properties. The combination of the imidazole ring with the bis(4-chlorophenyl)ethyl group enhances its potential for diverse applications in various fields.
Properties
CAS No. |
61019-54-3 |
|---|---|
Molecular Formula |
C17H14Cl2N2 |
Molecular Weight |
317.2 g/mol |
IUPAC Name |
1-[2,2-bis(4-chlorophenyl)ethyl]imidazole |
InChI |
InChI=1S/C17H14Cl2N2/c18-15-5-1-13(2-6-15)17(11-21-10-9-20-12-21)14-3-7-16(19)8-4-14/h1-10,12,17H,11H2 |
InChI Key |
ORGJWDJVHWNKMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(CN2C=CN=C2)C3=CC=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[(Furan-2-yl)methyl]sulfanyl}-2,5-dimethylpyrazine](/img/structure/B14601898.png)


![4-(Benzenesulfonyl)-5-methoxynaphtho[2,3-c]furan-1,3-dione](/img/structure/B14601919.png)
![1-(2,4,6-Trimethylphenyl)-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,2]oxazole](/img/structure/B14601929.png)
![(3S,4S)-1-Butyl-3-chloro-4-[2-(piperidin-1-yl)phenyl]azetidin-2-one](/img/structure/B14601935.png)

![N-{[3,5-Bis(octadecyloxy)phenyl]methyl}acetamide](/img/structure/B14601954.png)

![N-{4-[(3,6-Dichloropyridin-2-yl)methoxy]phenyl}propanamide](/img/structure/B14601958.png)




